molecular formula C12H9Cl2N3O B11844166 5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide

5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide

Cat. No.: B11844166
M. Wt: 282.12 g/mol
InChI Key: ASOAPRDJWQEZHW-UHFFFAOYSA-N
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Description

5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antimycobacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide typically involves the reaction of 3-chloropyrazine-2-carbonyl chloride with 3-chlorobenzylamine. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetone at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered biological activities.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in bacterial cells. The compound is believed to inhibit the activity of enzymes essential for bacterial survival, leading to cell death . Molecular docking studies have shown that it can form hydrogen bonds with the active sites of these enzymes, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide
  • 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide
  • 6-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide

Uniqueness

5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which influences its biological activity and reactivity. Compared to its positional isomers, this compound has shown higher efficacy against certain bacterial strains .

Properties

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

5-chloro-N-[(3-chlorophenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9Cl2N3O/c13-9-3-1-2-8(4-9)5-17-12(18)10-6-16-11(14)7-15-10/h1-4,6-7H,5H2,(H,17,18)

InChI Key

ASOAPRDJWQEZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CN=C(C=N2)Cl

Origin of Product

United States

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